molecular formula C12H10ClN B12449718 3-Chloro[1,1'-biphenyl]-2-amine CAS No. 76838-82-9

3-Chloro[1,1'-biphenyl]-2-amine

Katalognummer: B12449718
CAS-Nummer: 76838-82-9
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: JBFLNIKMGXWYPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It consists of a biphenyl structure with a chlorine atom at the 3-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro[1,1’-biphenyl]-2-amine typically involves the following steps:

    Nitration: Biphenyl is nitrated to form 3-nitrobiphenyl.

    Reduction: The nitro group in 3-nitrobiphenyl is reduced to form 3-aminobiphenyl.

    Chlorination: The 3-aminobiphenyl is then chlorinated to introduce the chlorine atom at the 3-position, resulting in 3-Chloro[1,1’-biphenyl]-2-amine.

Industrial Production Methods

Industrial production methods for 3-Chloro[1,1’-biphenyl]-2-amine may involve large-scale nitration, reduction, and chlorination processes, often using continuous flow reactors to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of 3-Chloro[1,1’-biphenyl]-2-nitroso or 3-Chloro[1,1’-biphenyl]-2-nitro.

    Reduction: Formation of 3-Amino[1,1’-biphenyl]-2-amine.

    Substitution: Formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    3-Chloro[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

    3-Chloro[1,1’-biphenyl]-2-methanol: Similar structure but with a methanol group instead of an amine group.

Uniqueness

3-Chloro[1,1’-biphenyl]-2-amine is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

76838-82-9

Molekularformel

C12H10ClN

Molekulargewicht

203.67 g/mol

IUPAC-Name

2-chloro-6-phenylaniline

InChI

InChI=1S/C12H10ClN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2

InChI-Schlüssel

JBFLNIKMGXWYPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.